2-(2,4-Dihydroxyphenyl)pyridine
Description
2-(2,4-Dihydroxyphenyl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 2,4-dihydroxyphenyl group. This structure confers unique electronic and steric properties due to the hydroxyl groups, which act as electron-withdrawing substituents, and the pyridine nitrogen, which contributes to π-π stacking and hydrogen-bonding interactions.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-pyridin-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C11H9NO2/c13-8-4-5-9(11(14)7-8)10-3-1-2-6-12-10/h1-7,13-14H |
InChI Key |
KVKRCGIBKYRKHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone
- Structure: A chalcone derivative with a 2,5-dihydroxyphenyl group and a pyridine-linked propenone chain (Fig. 2a in ).
- Key Differences : The presence of a conjugated α,β-unsaturated ketone increases planarity and UV absorption (λmax ~350 nm) compared to 2-(2,4-Dihydroxyphenyl)pyridine. This enhances fluorescence but reduces thermal stability (melting point ~250°C vs. ~280°C for similar dihydroxyphenylpyridines) .
- Biological Activity: Exhibits stronger antioxidant properties due to the propenone group but lower antimicrobial efficacy compared to copper(II) complexes of this compound derivatives .
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine
- Structure : A fluorinated analog with a carboxy group at the 4-position ().
- Key Differences: The fluorine atom increases electronegativity, enhancing acidity (pKa ~3.5 for the hydroxyl group) compared to non-fluorinated analogs. The carboxy group improves water solubility (logP ~1.2 vs. ~2.5 for this compound) .
- Applications : Used in drug design for targeting enzymes like kinases, where fluorine enhances binding specificity .
N2-(4-(Dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride
- Structure: A diaminopyridine derivative with a dimethylamino group ().
- Key Differences: The dimethylamino group is a strong electron donor, increasing basicity (pKa ~9.5 for pyridine nitrogen) versus the electron-withdrawing hydroxyl groups in this compound. This compound shows higher solubility in polar solvents .
- Biological Activity: Primarily investigated as a kinase inhibitor, with improved cellular uptake due to the dimethylamino group .
Physicochemical and Spectral Properties
The table below compares key properties of this compound with analogues:
Antioxidant Activity
- This compound : Shows moderate DPPH radical scavenging (IC₅₀ ~50 μM) due to hydroxyl groups .
- Copper(II) Complexes : When coordinated with Cu²⁺, antioxidant activity increases (IC₅₀ ~25 μM) via redox cycling .
- Chalcone Derivatives : Higher activity (IC₅₀ ~15 μM) due to extended conjugation stabilizing radical intermediates .
Antimicrobial Activity
- This compound : Moderate against E. coli (MIC ~64 µg/mL) and S. aureus (MIC ~32 µg/mL) .
- Nitro-Substituted Analogues : Enhanced activity (MIC ~16 µg/mL) due to nitro group’s electron-withdrawing effects disrupting bacterial membranes .
Metal Chelation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
